1H-[1]benzothieno[2,3-f]indole-2,3-dione
Description
1H-[1]Benzothieno[2,3-f]indole-2,3-dione is a heterocyclic compound featuring a fused benzothiophene and indole-2,3-dione (isatin) core. This structure combines the aromaticity of benzothiophene with the bioactive isatin moiety, which is widely recognized for its antimicrobial, anticancer, and antiviral properties .
Properties
Molecular Formula |
C14H7NO2S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3H-[1]benzothiolo[2,3-f]indole-1,2-dione |
InChI |
InChI=1S/C14H7NO2S/c16-13-9-6-12-8(5-10(9)15-14(13)17)7-3-1-2-4-11(7)18-12/h1-6H,(H,15,16,17) |
InChI Key |
HHAKHGNMGIWZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)C(=O)C(=O)N4 |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-1benzothieno[2,3-f]indole-2,3-dione typically involves multicomponent reactions. One common method includes the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with 10 mol% sulfamic acid as a catalyst . This method is advantageous due to its operational simplicity and the ability to produce the compound in good yields within a short reaction time. The product can be purified through recrystallization from ethyl acetate .
Chemical Reactions Analysis
1H-1Benzothieno[2,3-f]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are possible due to the presence of the indole moiety. Common reagents include halogens and sulfonyl chlorides.
Palladium-Catalyzed Reactions: The compound can participate in palladium-catalyzed C–S bond formation via dehydrative–dehydrogenative double C–H sulfuration using sulfur powder.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1H-1Benzothieno[2,3-f]indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1benzothieno[2,3-f]indole-2,3-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . Additionally, its antiviral activity is linked to its ability to inhibit viral replication by binding to viral proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzothieno-fused heterocycles, which vary in substituents, ring saturation, and heteroatom composition. Below is a detailed comparison based on synthetic yields, physicochemical properties, and structural features derived from the evidence.
Table 1: Key Compounds and Their Properties
| Compound ID (Evidence) | Substituents/Ring System | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| Target Compound | Benzothieno-indole-2,3-dione | N/A* | N/A* | Fused aromatic system |
| kb-NB184-52 (1) | 9-Hydroxy, 10-bromo, thiazepinone | 25 | 235–238 | Low yield, bromo substituent |
| kb-NB184-44 (1) | 7-Methoxy, thiazepinone | 99 | 220–224 | High yield, electron-donating group |
| mcf292-03 (2) | 9-Amino, thiazepinone | 71 | 198.6–199.0 | Amino group enhances solubility |
| kb-NB165-17 (3) | 9-Hydroxy, 4-methyl, thiazepinone | 56 | 265–268 (decomp.) | Methyl group increases stability |
| kb-NB184-57 (3) | 10-Methoxy, oxazocinone | 35 | 233–237 | Oxazocinone ring system |
Key Observations :
- Substituent Impact : Electron-donating groups (e.g., methoxy in kb-NB184-44) correlate with higher synthetic yields (99%) compared to electron-withdrawing substituents (e.g., bromo in kb-NB184-52, 25%), suggesting improved reaction efficiency with donating groups .
- Melting Points : Hydroxy-substituted compounds (e.g., kb-NB165-17) exhibit higher decomposition temperatures (~265°C), likely due to hydrogen bonding and crystalline packing .
- Ring Systems: Thiazepinones (e.g., mcf292-03) are more prevalent than oxazocinones (kb-NB184-57), with the latter showing lower yields (35%), possibly due to synthetic complexity .
Structural Verification Methods
- Crystallography : SHELXL and OLEX2 are widely used for structural refinement, ensuring accurate determination of bond lengths and angles in complex heterocycles .
- Spectroscopic Data : IR and NMR (e.g., kb-NB184-52’s carbonyl stretch at ~1700 cm⁻¹ ) confirm functional groups, while HRMS validates molecular weights .
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